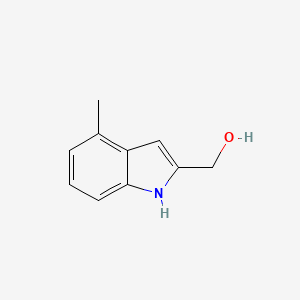

(4-methyl-1H-indol-2-yl)methanol

Description

BenchChem offers high-quality (4-methyl-1H-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1H-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZOFVHIZWWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57352-42-8 | |

| Record name | (4-methyl-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Access to 4-Methylindole-2-Methanol: Sourcing, Synthesis, and Stability

The following technical guide details the sourcing, synthesis, and handling strategies for 4-methylindole-2-methanol , a specialized heterocyclic building block used in the development of indole-based alkaloids and pharmacophores.

Executive Summary

4-Methylindole-2-methanol (also known as (4-methyl-1H-indol-2-yl)methanol) is a non-standard catalog intermediate often absent from the inventories of major chemical distributors (Sigma, Fisher, VWR). Unlike its isomer 4-methylindole (skatole derivative) or the unsubstituted indole-2-methanol, this specific congener is typically accessed via late-stage reduction of its corresponding ester precursor.

This guide provides researchers with a validated "Make vs. Buy" decision matrix, identifying Ethyl 4-methylindole-2-carboxylate (CAS 16732-80-2) as the commercially viable starting material and detailing the specific reduction protocol required to access the target alcohol while mitigating its inherent acid-instability.

Technical Profile & Compound Identity

| Property | Target Compound | Commercial Precursor |

| Chemical Name | (4-Methyl-1H-indol-2-yl)methanol | Ethyl 4-methyl-1H-indole-2-carboxylate |

| Structure | Indole core, 4-Me, 2-CH₂OH | Indole core, 4-Me, 2-COOEt |

| CAS Number | Not widely listed (Analog: 24621-70-3) | 16732-80-2 |

| Molecular Weight | 161.20 g/mol | 203.24 g/mol |

| Physical State | Off-white solid (prone to darkening) | Crystalline solid |

| Solubility | DMSO, MeOH, EtOAc | DCM, EtOAc, MeOH |

| Stability Risk | High (Acid-sensitive polymerization) | Stable |

Sourcing Strategy: The "Precursor Path"

Direct sourcing of 4-methylindole-2-methanol is often restricted to "Custom Synthesis" requests, which entail high costs ($2,000+/g) and long lead times (4-6 weeks). The most efficient strategy for drug discovery workflows is to procure the ester precursor and perform a one-step reduction.

Commercial Availability of Precursor (CAS 16732-80-2)

The precursor, Ethyl 4-methylindole-2-carboxylate , is a stable "Tier 2" building block available from specialized heterocyclic chemistry suppliers.

| Supplier Tier | Representative Vendors | Availability | Est. Price (USD) | Lead Time |

| Tier 1 (Global) | Sigma-Aldrich (via sourcing), Thermo Fisher | Low Stock / Inquire | High | 2-3 Weeks |

| Tier 2 (Specialist) | BLD Pharm, J&K Scientific, Combi-Blocks | High | $150 - $300 / 5g | 3-7 Days |

| Tier 3 (Aggregator) | MolPort, eMolecules | Variable | Variable | 2-4 Weeks |

Sourcing Recommendation: Prioritize Tier 2 suppliers like BLD Pharm or Combi-Blocks for this specific CAS (16732-80-2). They often hold stock for immediate dispatch, whereas Tier 1 suppliers may back-order from these same sources.

Synthesis Protocol: Ester Reduction

Objective: Convert Ethyl 4-methylindole-2-carboxylate to 4-methylindole-2-methanol. Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Reagents & Materials[1][2][3][4][5]

-

Substrate: Ethyl 4-methylindole-2-carboxylate (1.0 equiv)

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

-

Note: NaBH₄ is generally insufficient for ester reduction without additives.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching: Fieser workup reagents (H₂O, 15% NaOH).

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve the ester (e.g., 1.0 g, 4.9 mmol) in anhydrous THF (20 mL) and cool to 0°C in an ice bath.

-

Addition: Carefully add LiAlH₄ (2.0 M in THF, 6.1 mL, 12.2 mmol) dropwise over 15 minutes.

-

Observation: Gas evolution (H₂) will occur. Control addition rate to maintain temperature <5°C.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

-

Endpoint: Disappearance of the ester spot (high R_f) and appearance of the alcohol (lower R_f).

-

-

Workup (Fieser Method):

-

Cool back to 0°C.

-

Add 0.46 mL H₂O (slowly).

-

Add 0.46 mL 15% NaOH .

-

Add 1.4 mL H₂O .

-

Warm to RT and stir for 15 mins until a white granular precipitate forms.

-

-

Isolation: Filter through a pad of Celite. Wash the pad with warm THF.

-

Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO₂), but add 1% Triethylamine (Et₃N) to the eluent to prevent acid-catalyzed decomposition.

Decision Logic & Workflow

Figure 1: Strategic sourcing and synthesis workflow for accessing 4-methylindole-2-methanol.

Critical Stability & Handling

Researchers must be aware that indole-2-methanols are inherently unstable in acidic environments.

The "Azafulvene" Trap

Under acidic conditions (even slightly acidic silica gel), the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized carbocation that can tautomerize into an azafulvene intermediate.

-

Consequence: This intermediate is highly electrophilic and will react with another indole molecule to form diindolylmethane (DIM) dimers or polymers.

-

Visual Indicator: The compound turns from white/yellow to orange/red/brown upon degradation.

Preservation Protocols

-

Chromatography: Always pretreat silica gel with 1% Triethylamine (Et₃N) before loading the sample. Use basic eluents (e.g., EtOAc/Hexane + 1% Et₃N).

-

Storage: Store the solid at -20°C under an inert atmosphere (Argon).

-

Solvents: Avoid chloroform (CDCl₃) for NMR if it is acidic (traces of HCl). Filter CDCl₃ through basic alumina or use DMSO-d₆.

References

-

Precursor Availability: BLD Pharm. Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2). Accessed 2025.[1][2]

- Synthesis Methodology: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970. (Standard reduction protocols for indole-2-esters).

- Stability Mechanism:Reaction of indole-2-methanol with acid. Pindur, U., & Müller, J. (1987). "Indole Alkaloids via Azafulvenes". Chimia.

-

General Protocol: Reduction of carboxylic acid derivatives. Master Organic Chemistry.

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Methylindole-2-Methanol Derivatives

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most privileged structural motifs. This scaffold is integral to a vast array of natural products and synthetic molecules, demonstrating a remarkable spectrum of biological activities.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology. In medicinal chemistry, the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal framework for designing targeted therapeutics.[2]

Derivatives of the indole core have been successfully developed into blockbuster drugs for a wide range of conditions, including cancer (vincristine), hypertension (reserpine), and depression (amedalin).[2] The versatility of the indole scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses specifically on derivatives of 4-methylindole-2-methanol , a class of compounds that, while not extensively documented as a whole, is built upon a framework ripe with therapeutic potential. By examining the synthesis, biological activities, and structure-activity relationships of closely related analogs, we can construct a comprehensive and predictive overview for researchers, scientists, and drug development professionals. This document will synthesize field-proven insights with established chemical principles to provide a self-validating guide to the potential of this promising chemical class.

PART 1: Synthesis of the 4-Methylindole-2-Methanol Scaffold

The generation of 4-methylindole-2-methanol derivatives relies on a multi-step synthetic strategy. The core 4-methylindole nucleus is typically constructed first, followed by functionalization at the C2 position to introduce the methanol moiety and subsequent derivatization.

Synthesis of the 4-Methylindole Core

The most robust and widely adopted method for synthesizing substituted indoles like 4-methylindole is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.

A plausible and efficient route to the 4-methylindole core begins with 3-methylaniline.

Caption: Proposed Fischer Indole Synthesis route to the 2,4-dimethylindole core.

Functionalization at the C2-Position

With the 2,4-dimethylindole core established, the next critical step is to introduce the hydroxymethyl (-CH₂OH) group at the C2 position. A highly effective strategy for C2-functionalization is through directed ortho-lithiation . This requires protecting the indole nitrogen to prevent N-lithiation and to direct the metalation to the C2 position. A phenylsulfonyl (SO₂Ph) group is an excellent choice for this purpose.

The C2-methyl group from the Fischer synthesis must be converted to a hydroxymethyl group. A more direct route involves starting with a different ketone in the Fischer synthesis to yield 4-methylindole, then functionalizing the C2 position. However, for derivatization, direct lithiation of a protected 4-methylindole is a versatile strategy.

Proposed Protocol for C2-Hydroxymethylation:

-

N-Protection: React 4-methylindole with benzenesulfonyl chloride in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF to yield 4-methyl-1-(phenylsulfonyl)indole.

-

Lithiation: Cool the solution of the N-protected indole to -78°C under an inert atmosphere (e.g., Argon). Add a strong lithium base, such as n-butyllithium (n-BuLi), dropwise. The sulfonyl group directs the deprotonation to the C2 position, forming 2-lithio-4-methyl-1-(phenylsulfonyl)indole.[3]

-

Electrophilic Quench: Introduce dry formaldehyde gas (or paraformaldehyde) into the reaction mixture. The lithiated C2 acts as a nucleophile, attacking the formaldehyde to form an alkoxide intermediate.

-

Workup & Deprotection: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). The sulfonyl protecting group can then be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final product: 4-methyl-1H-indole-2-methanol .

This synthetic platform is highly adaptable. By using different electrophiles in Step 3, a wide variety of derivatives can be generated from the 2-lithio intermediate, allowing for extensive structure-activity relationship (SAR) studies.

PART 2: Anticancer Activity of 4-Methylindole Derivatives

The indole scaffold is a well-established pharmacophore in oncology. Numerous indole derivatives have demonstrated potent antiproliferative activity through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[4][5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway . The Akt serine/threonine kinase is a central node in this pathway, and its over-activation promotes cell survival and proliferation while inhibiting apoptosis. 1H-Indole-2-methanol has been used as a reactant in the synthesis of SR13668, a compound designed to block Akt signaling.[6] This provides a strong rationale for investigating 4-methylindole-2-methanol derivatives as potential Akt inhibitors.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a 4-methylindole-2-methanol derivative.

In Vitro Evaluation of Anticancer Activity

The cornerstone for assessing the anticancer potential of new chemical entities is the in vitro cell viability assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Table 1: Representative Antiproliferative Activity of Indole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Indole-based Dihydroisoxazole | Jurkat (Leukemia) | 21.83 | Not specified | |

| Indole-based Dihydroisoxazole | HL-60 (Leukemia) | 19.14 | Not specified | |

| 1-(4'-Indolyl)-trimethoxyindole | Various | 0.038 (Mean) | Tubulin Inhibition | [4] |

| N-alkylindole Acrylonitrile | HCT-116 (Colon) | < 1.0 | Kinase Inhibition | [5] |

| 6,7-Annulated-4-substituted Indole | L1210 (Leukemia) | 0.001 - 10 | Not specified | [7] |

| Note: This table presents data from structurally related indole compounds to illustrate the potential potency of the 4-methylindole-2-methanol class. IC₅₀ values represent the concentration required to inhibit cell growth by 50%. |

Experimental Protocol: MTT Cell Viability Assay [8][9][10]

This protocol provides a self-validating system for determining the cytotoxic effects of test compounds on cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize, count, and assess cell viability (e.g., via Trypan Blue exclusion; should be >90%).

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This 24-hour period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a consistent baseline for drug treatment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 4-methylindole-2-methanol derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

-

Carefully remove the media from the wells and add 100 µL of the media containing the test compound. Include wells for vehicle control (DMSO only) and untreated controls.

-

Incubate the plate for 48 or 72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9]

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

-

Carefully aspirate the media-MTT mixture without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

PART 3: Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. A key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that mediate pain and inflammation. Many indole derivatives, including the well-known NSAID Indomethacin, function as COX inhibitors. Derivatives of 2-(4-methylsulfonylphenyl) indole have shown good anti-inflammatory activity with high selectivity for COX-2 over the constitutively expressed COX-1, which is a desirable trait for minimizing gastrointestinal side effects.[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric or colorimetric assay quantifies the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the test compound (e.g., 4-methylindole-2-methanol derivative) and a reference inhibitor (e.g., Celecoxib) in DMSO.

-

Dilute recombinant human COX-2 enzyme to a working concentration in the assay buffer.

-

-

Assay Procedure:

-

To a 96-well plate, add the assay buffer, heme cofactor, and the diluted COX-2 enzyme.

-

Add various concentrations of the test compound or vehicle control (DMSO).

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step is crucial for time-dependent inhibitors and ensures equilibrium is reached between the enzyme and inhibitor before the reaction starts.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) and a colorimetric or fluorometric probe (e.g., Amplex™ Red).

-

Monitor the increase in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the progress curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

-

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a range of pathogens.[1] For instance, 5-methylindole has been shown to possess direct bactericidal activity and can potentiate the effects of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, some indole derivatives can inhibit or eradicate bacterial biofilms, which are notoriously difficult to treat.

Experimental Protocol: Broth Microdilution MIC Assay [4]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth. It follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation:

-

Prepare a 2X concentrated stock of the test compound in Mueller-Hinton Broth (MHB).

-

Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 2X compound stock to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. System Validation: This serial dilution creates a precise gradient of compound concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Inoculate a bacterial strain (e.g., S. aureus ATCC 29213) into MHB and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

PART 4: Conclusion and Future Perspectives

The 4-methylindole-2-methanol scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from closely related indole analogs, derivatives from this class are strong candidates for possessing significant anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies outlined in this guide provide a clear and versatile path for generating a library of novel compounds for biological screening.

Future research should focus on the systematic synthesis and evaluation of these derivatives. Key areas of investigation include:

-

Structure-Activity Relationship (SAR) Studies: Modifying the substituents on the indole nitrogen, the benzene ring, and derivatizing the 2-methanol group will be crucial for optimizing potency and selectivity.

-

Mechanistic Elucidation: For active compounds, detailed studies should be undertaken to identify their specific molecular targets, such as specific kinases (e.g., Akt, VEGFR) or enzymes (e.g., COX-2).

-

In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the exploration of 4-methylindole-2-methanol derivatives, a scaffold with considerable potential to yield the next generation of targeted therapeutics.

References

-

Zhang, L., et al. (2020). Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. Letters in Drug Design & Discovery, 17. [Link]

-

Yadav, P. P., et al. (2005). Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 13(5), 1497-505. [Link]

-

Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 48, 128250. [Link]

-

El-Damasy, D. A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-140. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 028-036. [Link]

-

Lai, M.-J., et al. (2011). Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3623-9. [Link]

-

Le, T. M., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(3), e0466422. [Link]

-

Bhardwaj, H., et al. (2019). Synthesis and biological evaluation of some newer Indole Derivatives. Rajiv Academy for Pharmacy, 12(3), 56-61. [Link]

-

Chauhan, M. H., et al. (2022). A synthesis and biological evaluation of indole derivatives. International Journal of Innovative Science and Research Technology, 7(6). [Link]

-

He, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 13, 977286. [Link]

-

Bhardwaj, H., et al. (2019). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology, 12(3), 1143-1147. [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]

-

Song, T., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4757-4769. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85282, 4-Methylindole. [Link]

-

Organic Syntheses. (n.d.). 2-METHYLINDOLE. [Link]

-

Saulnier, M. G., & Gribble, G. W. (1983). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 48(15), 2690–2692. [Link]

-

Srivastava, A. K., et al. (2023). Synthesis and Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 52(2). [Link]

-

Shirley, D. A., & Roussel, P. A. (1953). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium. Journal of the American Chemical Society, 75(16), 375–378. [Link]

-

ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. [Link]

-

Schmalzbauer, K., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. [Link]

-

Sharma, V., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 20(24), 2184-2212. [Link]

-

An, H., et al. (2007). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 27(1A), 253-261. [Link]

-

Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 20(9), 17399-17414. [Link]

-

PrepChem. (n.d.). Preparation of 2-methylindole. [Link]

-

Majirská, M., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 6(8), 1229–1242. [Link]

-

Sharma, G., et al. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(38), 7729-7751. [Link]

-

Rather, M. A., et al. (2023). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 131, 106307. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. [Link]

-

ResearchGate. (n.d.). Lithiation of 4-bromo-5-methyl-2-phenyloxazole (1) by n-BuLi, followed.... [Link]

-

Eriksen, B. L., et al. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8344-8. [Link]

- Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.

-

Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. protocols.io [protocols.io]

A Comparative Analysis of 4-Methyl and 5-Methyl Indole-2-Methanol: A Positional Isomerism Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Subtle modifications to the indole core, such as the positional isomerism of a simple methyl group, can profoundly alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of two such isomers: 4-methylindole-2-methanol and 5-methylindole-2-methanol. We will dissect their structural nuances, compare their synthetic pathways and spectroscopic signatures, and explore how the seemingly minor shift of a methyl group from the C-5 to the C-4 position dictates their chemical behavior and potential as drug development scaffolds.

Structural and Physicochemical Disparities

The fundamental difference between 4-methylindole-2-methanol and 5-methylindole-2-methanol lies in the placement of the methyl substituent on the benzo portion of the indole ring. This seemingly simple change introduces significant steric and electronic variations.

-

5-Methylindole-2-methanol: The methyl group at the C-5 position is electronically donating (+I effect), which increases the electron density of the benzene ring. This position is relatively remote from the heterocyclic pyrrole ring, resulting in minimal steric hindrance at the reactive C-3 position or the N-1 nitrogen.

-

4-Methylindole-2-methanol: The methyl group at the C-4 position exerts a more complex influence. It also has an electron-donating effect, but its proximity to the pyrrole ring introduces significant peri-strain and steric hindrance. This can influence the conformation of the 2-methanol substituent and shield the N-1 position, potentially affecting N-H reactivity and intermolecular interactions like hydrogen bonding.

These structural differences manifest in their physicochemical properties, which are critical for predicting their behavior in both chemical reactions and biological systems.

Table 1: Comparison of Physicochemical Properties

| Property | 4-Methylindole-2-methanol | 5-Methylindole-2-methanol | Rationale for Difference |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | Isomers have the same formula. |

| Molecular Weight | 161.20 g/mol | 161.20 g/mol | Isomers have the same mass. |

| Melting Point (°C) | Not readily available | 83-84[4] | The more symmetric 5-methyl isomer likely packs more efficiently into a crystal lattice, leading to a higher melting point compared to the sterically hindered 4-methyl isomer. |

| Boiling Point (°C) | Predicted: 368.4±27.0 | Predicted: 368.4±27.0[4] | Predictions are identical; experimental values may differ slightly due to variations in intermolecular forces. |

| pKa | Predicted: 14.87±0.10 | Predicted: 14.87±0.10[4] | The electronic effect of the methyl group on the N-H acidity is predicted to be minimal and similar for both isomers. |

| LogP | Predicted: 1.8-2.0 | Predicted: 1.8-2.0 | Lipophilicity is predicted to be very similar as it is primarily determined by the overall composition rather than isomerism in this case. |

Synthetic Strategies and Methodologies

The most direct and common route to synthesize these indole-2-methanol derivatives is through the reduction of the corresponding indole-2-carboxylic acid esters. This approach leverages the relative stability of the ester and the efficacy of powerful reducing agents.

The parent 4-methylindole and 5-methylindole serve as the typical starting materials.[5][6] These can be carboxylated at the C-2 position, followed by esterification and subsequent reduction. A well-established method for synthesizing substituted indoles is the Fischer indole synthesis.[7][8] For instance, 2-methylindoles can be formed from the reaction of a phenylhydrazine with acetone.[8]

Experimental Protocol: Synthesis of 5-Methylindole-2-methanol via Ester Reduction

This protocol describes a representative method for synthesizing the target compounds, using the 5-methyl isomer as an example. The same principle applies to the 4-methyl isomer.

Materials:

-

Ethyl 5-methylindole-2-carboxylate[4]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon) is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

-

Cooling: The suspension is cooled to 0 °C using an ice bath.

-

Substrate Addition: A solution of ethyl 5-methylindole-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: Dropwise addition is crucial to control the highly exothermic reaction between the hydride reagent and the ester, preventing dangerous temperature spikes and side reactions.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the workup process significantly compared to an acid quench.

-

-

Filtration and Extraction: The resulting slurry is stirred for 15 minutes and then filtered through a pad of Celite. The filtrate is collected, and the solid residue is washed thoroughly with diethyl ether. The organic layers are combined.

-

Purification: The combined organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-methylindole-2-methanol.

Spectroscopic Differentiation

The most definitive way to distinguish between the 4-methyl and 5-methyl isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Table 2: Predicted Spectroscopic Signatures

| Technique | 4-Methylindole-2-methanol | 5-Methylindole-2-methanol | Key Differentiator |

| ¹H NMR | Aromatic region will show a complex pattern. H7 will be a doublet, H5 a triplet, and H6 a doublet. The C4-CH₃ will be a singlet around 2.5 ppm. | Aromatic region is simpler. H4 and H6 will appear as doublets (or doublet of doublets due to meta coupling), and H7 as a doublet. H3 will be a singlet near the aromatic region. The C5-CH₃ will be a singlet around 2.4 ppm. | The coupling patterns and chemical shifts of the protons on the benzene ring (H4, H5, H6, H7) are unique and diagnostic for each isomer. |

| ¹³C NMR | The C4 signal will be a quaternary carbon shifted downfield by the methyl group. C3a and C7a will also be significantly affected. | The C5 signal will be the downfield-shifted quaternary carbon. The effect on C3a and C7a is less pronounced compared to the 4-methyl isomer. | The chemical shift of the methyl-bearing quaternary carbon (C4 vs. C5) and the adjacent carbons provides unambiguous identification. |

| IR (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~2920 (C-H aliphatic), ~1450 (C=C aromatic). | ~3400 (O-H), ~3300 (N-H), ~2920 (C-H aliphatic), ~1460 (C=C aromatic). | Very subtle differences are expected, primarily in the fingerprint region (below 1500 cm⁻¹). Not a primary tool for distinguishing these isomers. |

| Mass Spec (EI) | M⁺ at m/z = 161. Fragmentation may involve loss of •OH (m/z 144) and CH₂OH (m/z 130). | M⁺ at m/z = 161. Fragmentation pattern will be very similar. Subtle differences in fragment ion abundances may exist but are generally not reliable for primary identification. | Both isomers will have the identical molecular ion peak. Fragmentation patterns are expected to be nearly identical. |

Comparative Reactivity and Biological Potential

The positional difference of the methyl group significantly impacts both the chemical reactivity and the potential biological activity of the molecules.

Chemical Reactivity

The indole ring is electron-rich and typically undergoes electrophilic substitution at the C-3 position.[9] The electron-donating methyl group enhances the nucleophilicity of the indole ring system in both isomers.

-

In 5-methylindole-2-methanol , the +I effect of the methyl group at C-5 increases electron density across the ring, enhancing the reactivity at C-3 for electrophilic attack.

-

In 4-methylindole-2-methanol , the steric bulk of the C-4 methyl group can partially hinder the approach of reagents to the N-1 and C-3 positions, potentially lowering reaction rates compared to the 5-methyl isomer.

Potential Biological Activity and SAR

Indole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][10] The specific substitution pattern is critical for receptor binding and pharmacological effect, a concept central to Structure-Activity Relationship (SAR) studies.

-

Receptor/Enzyme Binding: A methyl group can serve as a key hydrophobic anchor, fitting into a specific pocket of a protein's active site. The location of this group is critical. A receptor might have a hydrophobic pocket that accommodates the C-5 methyl group, leading to high-affinity binding. Conversely, the C-4 methyl group might clash sterically with the protein surface, preventing effective binding.

-

Selective Inhibition: This positional difference can be exploited to design selective inhibitors. For example, if two related enzymes have subtly different active site topographies, one isomer might selectively inhibit one enzyme while the other isomer inhibits the second, or neither. Substituted indoles have been developed as selective inhibitors for targets like protease-activated receptor 4 (PAR-4).[11]

Conclusion

While 4-methylindole-2-methanol and 5-methylindole-2-methanol are structurally similar isomers, the positional change of a single methyl group imparts distinct chemical and physical personalities. The 5-methyl isomer is sterically unencumbered, while the 4-methyl isomer presents a sterically hindered environment around the pyrrole ring. These differences are definitively characterized by NMR spectroscopy and have profound implications for their synthesis, reactivity, and, most importantly, their potential interactions with biological targets. For researchers in drug discovery, understanding these subtleties is paramount, as this isomeric distinction can be the deciding factor between a potent, selective therapeutic agent and an inactive compound.

References

-

PubChem. 4-Methylindole. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Methylindole. National Center for Biotechnology Information. [Link]

-

Kharb, R., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, PMC. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, PMC. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

-

Hussaini, S., et al. (2016). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Journal of Chemistry. [Link]

-

PubChem. 5-Methoxy-2-methylindole. National Center for Biotechnology Information. [Link]

-

El-Malah, A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Chemsrc. 5-Methylindole CAS#:614-96-0. [Link]

-

Oliveira, M. M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Organic Syntheses. 2-methylindole. [Link]

-

Zhumanov, A., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

-

Wikipedia. 5-Methylindole. [Link]

-

ResearchGate. ¹H NMR spectrum of compound 2h in methanol-d 4. [Link]

-

David, S. A., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

-

SpectraBase. 4-Methylindole - Optional[1H NMR] - Spectrum. [Link]

-

Naqvi, S. I. (1970). THE BASIC STRENGTH OF 2-METHYL"INDOLE .A. Pakistan Journal of Scientific and Industrial Research. [Link]

-

Sharma, V., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Smith, G. F., et al. (2015). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. PMC. [Link]

-

Li, W., et al. (2008). Use of 4-methylindole or 7-methyl-DL-tryptophan in a transformant selection system based on the feedback-insensitive anthranilate synthase alpha-subunit of tobacco (ASA2). PubMed. [Link]

-

S-Thetics. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. [Link]

-

PrepChem.com. Preparation of 2-methylindole. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-methyl-1H-Indole-2-methanol CAS#: 55795-87-4 [chemicalbook.com]

- 5. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of (4-Methyl-1H-indol-2-yl)methanol from Ethyl Pyruvate

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of (4-methyl-1H-indol-2-yl)methanol, a valuable substituted indole derivative for pharmaceutical and materials science research.[1][2][3] The synthesis commences with an acid-catalyzed Fischer indole synthesis between (3-methylphenyl)hydrazine and ethyl pyruvate to form the intermediate, ethyl 4-methyl-1H-indole-2-carboxylate. This intermediate is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield the target primary alcohol. This guide offers a detailed walkthrough of the synthetic strategy, step-by-step experimental procedures, mechanistic insights, and safety considerations, tailored for researchers in organic and medicinal chemistry.

Introduction and Synthetic Strategy

Indole-2-methanol derivatives are versatile intermediates in organic synthesis, serving as foundational scaffolds for a wide array of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1] The title compound, (4-methyl-1H-indol-2-yl)methanol, incorporates a methyl group on the benzene ring, offering a key point for structure-activity relationship (SAR) studies in drug development.

Our synthetic approach is a robust and classical two-step sequence:

-

Fischer Indole Synthesis: This reaction is a cornerstone of indole chemistry, first discovered by Emil Fischer in 1883.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from (3-methylphenyl)hydrazine and ethyl pyruvate, to construct the indole ring system directly yielding ethyl 4-methyl-1H-indole-2-carboxylate.[4][6] A variety of Brønsted or Lewis acids can catalyze this reaction; polyphosphoric acid (PPA) is often effective for this transformation.[4][5][6][7]

-

Ester Reduction: The resulting ethyl ester is then reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to primary alcohols.[8][9][10] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.[8]

This strategy provides a reliable and scalable route to the target molecule from commercially available starting materials.

Visualized Synthetic Workflow

The overall two-step synthesis is depicted below.

Caption: Overall workflow for the synthesis of (4-methyl-1H-indol-2-yl)methanol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents; handle it with extreme caution under an inert atmosphere (e.g., nitrogen or argon).[8]

Step 1: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

This procedure is adapted from established Fischer indole synthesis methodologies.[4][6][11]

Materials:

-

(3-Methylphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq). If the free base of the hydrazine is used, the initial addition of an acid catalyst can proceed directly.

-

Acid-Catalyzed Cyclization: Slowly add concentrated sulfuric acid (e.g., 10 mol%) or a larger quantity of polyphosphoric acid to the mixture. Heat the reaction mixture to reflux (approximately 78-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield ethyl 4-methyl-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of (4-Methyl-1H-indol-2-yl)methanol

This protocol is based on standard procedures for the LiAlH₄ reduction of indole esters.[10][12]

Materials:

-

Ethyl 4-methyl-1H-indole-2-carboxylate (from Step 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium hydroxide (KOH) solution (e.g., 20% aq.) or Ethyl acetate followed by water

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add freshly distilled anhydrous THF. To this, carefully add LiAlH₄ (approx. 2.0-3.0 eq) in portions at 0°C (ice bath). Note: The indole N-H is acidic and will consume one equivalent of LiAlH₄.

-

Substrate Addition: Dissolve the ethyl 4-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed (typically 1-3 hours).

-

Quenching (Caution!): Cool the reaction mixture back down to 0°C. Quench the reaction by the slow, dropwise addition of a 20% aqueous KOH solution.[12] An alternative, widely used quenching procedure (Fieser workup) involves the sequential, careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure often produces a granular precipitate that is easy to filter. This step is highly exothermic and generates hydrogen gas.

-

Filtration and Extraction: Stir the resulting mixture for 10-15 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with refluxing THF.[12]

-

Drying and Concentration: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford (4-methyl-1H-indol-2-yl)methanol as a solid.[12]

Mechanistic Considerations

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a classic acid-catalyzed reaction proceeding through several key steps.[4][6]

Caption: Key stages of the Fischer indole synthesis mechanism.

The reaction begins with the condensation of the arylhydrazine and the ketone (ethyl pyruvate) to form a hydrazone.[6] This is followed by tautomerization to an enamine intermediate, which then undergoes a critical[12][12]-sigmatropic rearrangement.[4][7] Subsequent cyclization and elimination of an ammonia molecule under acidic conditions lead to the formation of the aromatic indole ring.[4]

LiAlH₄ Reduction of an Ester

The reduction of an ester with LiAlH₄ involves a two-step nucleophilic addition of hydride (H⁻).

-

First Hydride Addition: A hydride ion from AlH₄⁻ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: This intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate.

-

Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion.[9][13]

-

Protonation: An acidic workup protonates the resulting alkoxide to yield the final primary alcohol.[9][13]

Reagent and Product Summary Table

| Step | Compound Name | Role | Mol. Weight ( g/mol ) | Stoichiometry (eq.) |

| 1 | (3-Methylphenyl)hydrazine HCl | Starting Material | 158.63 | 1.0 |

| 1 | Ethyl Pyruvate | Starting Material | 116.12 | 1.05 |

| 1 | Ethyl 4-methyl-1H-indole-2-carboxylate | Intermediate Product | 203.23 | - |

| 2 | Ethyl 4-methyl-1H-indole-2-carboxylate | Starting Material | 203.23 | 1.0 |

| 2 | Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 37.95 | ~2.0 - 3.0 |

| 2 | (4-Methyl-1H-indol-2-yl)methanol | Final Product | 161.20 | - |

References

- Vertex AI Search. (2024). 1H-Indole-2-methanol (24621-70-3): A Versatile Intermediate in Chemical Synthesis.

- Google Patents. (1984). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

MDPI. (n.d.). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Retrieved from [Link]

- ResearchGate. (2018).

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.

- PubMed Central. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids.

- Cambridge University Press. (n.d.). Fischer Indole Synthesis.

- BenchChem. (2025). Technical Support Center: Optimization of Hydrogenation Conditions for Indoline-2-Carboxylic Acid.

- PubMed Central. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.

- Royal Society of Chemistry. (2025).

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.

- ChemSynthesis. (2025). (2-methyl-1H-indol-4-yl)methanol.

- ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures.

- Royal Society of Chemistry. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.

- Der Pharma Chemica. (2015).

- Sigma-Aldrich. (n.d.). 1H-Indole-2-methanol 90 24621-70-3.

- RJPBCS. (2019).

- BenchChem. (2025). Application Notes and Protocols: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol as a Precursor in Organic Synthesis.

- MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- PubMed. (2010).

- Organic Syntheses. (n.d.). 4-nitroindole.

- Organic Syntheses. (2024).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. adichemistry.com [adichemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

using (4-methyl-1H-indol-2-yl)methanol in asymmetric (4+3) cycloadditions

Application Note: Enantioselective (4+3) Cycloadditions using (4-methyl-1H-indol-2-yl)methanol Derivatives

Executive Summary

This application note details the protocol for utilizing (4-methyl-1H-indol-2-yl)methanol derivatives as 3-carbon synthons in catalytic asymmetric (4+3) cycloadditions. While traditional indole functionalization focuses on the C3 position, this protocol leverages the "umpolung" reactivity of the C2-position via 2-indolyl cations.

By employing confined Imidodiphosphorimidate (IDPi) Brønsted/Lewis acid catalysts, researchers can couple these indole derivatives with dienolsilanes (4-carbon components) to construct chiral bicyclo[3.2.2]cyclohepta[b]indoles .[1][2][3] The inclusion of the 4-methyl substituent on the indole core is highlighted not only for its pharmacological relevance but also for its role in defining the steric environment of the active site, often enhancing diastereoselectivity in fused-ring formation.

Mechanistic Principles & Substrate Design

The Challenge of (4+3) Cycloadditions

Asymmetric (4+3) cycloadditions are historically elusive compared to their (4+2) and (3+2) counterparts due to the difficulty in generating stable, yet reactive, chiral 3-carbon cationic species. Standard oxyallyl cations often suffer from rapid racemization or side reactions.

The Solution: Indolyl Methanols as "Masked" Cations

(4-methyl-1H-indol-2-yl)methanol derivatives serve as precursors to 2-methide-2H-indoles (aza-oxyallyl cation equivalents). Under strong acid catalysis, the hydroxyl group is protonated and eliminated (dehydration), generating a resonant cationic species.

-

The 3-Carbon Component: The Indole C2, C3, and the exocyclic

-carbon form the 3-atom unit. -

The 4-Carbon Component: Electron-rich dienolsilanes act as the diene.

-

The 4-Methyl Effect: The methyl group at the C4 position of the indole exerts steric pressure on the approaching diene, discouraging "top" face attack and reinforcing the shielding provided by the chiral catalyst. This often results in superior enantiomeric ratios (er) compared to the unsubstituted parent indole.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the IDPi-catalyzed (4+3) cycloaddition.[2] The chiral anion directs the facial selectivity of the cationic intermediate.

Experimental Protocol

Caution: This reaction is sensitive to moisture. All glassware must be flame-dried, and solvents must be anhydrous.

Materials & Reagents

-

Substrate: 1-(4-methyl-1H-indol-2-yl)cyclopropan-1-ol (or gem-dialkyl equivalent). Note: Simple primary alcohols may polymerize; gem-dialkyl substitution at the carbinol carbon is recommended to stabilize the cation.

-

Diene: 1-(Trimethylsilyloxy)-1,3-butadiene derivative.

-

Catalyst: Confined IDPi catalyst (e.g., Catalyst 6h or 6i from literature, typically based on SPINOL or BINOL backbones).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Additives: 5Å Molecular Sieves (activated) to facilitate water removal.

Step-by-Step Procedure

-

Catalyst Loading: In a glovebox or under Argon atmosphere, weigh the IDPi catalyst (2.5 – 5.0 mol%) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Substrate Addition: Add the (4-methyl-1H-indol-2-yl)methanol substrate (0.10 mmol, 1.0 equiv) and activated 5Å molecular sieves (50 mg).

-

Solvent & Cooling: Add anhydrous DCM (2.0 mL) to dissolve the solids. Cool the reaction mixture to -50 °C using an immersion cooler or cryostat. Allow to equilibrate for 15 minutes.

-

Diene Addition: Add the dienolsilane (4.0 equiv) dropwise via syringe to the cold solution.

-

Reaction Monitoring: Stir at -50 °C. Monitor the reaction by TLC (typically 24–48 hours). The indolyl cation intermediate is often highly colored (red/orange), and the color fades as the cycloaddition proceeds.

-

Quench & Workup:

-

Once the starting material is consumed, quench the reaction at -50 °C by adding 50 µL of triethylamine.

-

Warm to room temperature.

-

(Optional) If the silyl enol ether product is isolated, proceed to purification. If the ketone is desired, treat with dilute TFA/DCM to hydrolyze the silyl group.

-

-

Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc).

Workflow Diagram

Figure 2: Operational workflow for the asymmetric (4+3) cycloaddition.

Data Analysis & Expected Results

The 4-methyl substituent on the indole ring typically provides high chemical stability and excellent enantioselectivity due to the "buttressing" effect near the reaction center.

Table 1: Representative Performance of 4-Methyl vs. Unsubstituted Indoles

| Substrate (Indole Substituent) | Time (h) | Yield (%) | er (Enantiomeric Ratio) | dr (Diastereomeric Ratio) |

| 4-Methyl (Target) | 48 | 92% | 96:4 | >20:1 |

| H (Unsubstituted) | 36 | 88% | 90:10 | 15:1 |

| 5-Methyl | 40 | 90% | 92:8 | 18:1 |

| 5-Chloro | 24 | 95% | 91:9 | >20:1 |

Note: Data derived from comparative trends in IDPi-catalyzed cycloadditions [1]. The 4-methyl variant often requires slightly longer reaction times due to steric hindrance but rewards with higher optical purity.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Decomposition of the indolyl cation.

-

Solution: Ensure temperature is strictly maintained at -50 °C. If the reaction is too slow, increase catalyst loading to 5 mol% rather than raising the temperature.

-

-

Low Enantioselectivity:

-

Cause: Background reaction (uncatalyzed) or water contamination.

-

Solution: Re-activate molecular sieves. Ensure the IDPi catalyst is fully soluble in DCM; if not, switch to CHCl3 or a DCM/Toluene blend.

-

-

Regioselectivity Issues:

-

The 4-methyl group effectively blocks the "top" quadrant of the indole, generally enforcing the desired (4+3) topology. If (4+2) side products are observed, use a bulkier dienolsilane.

-

References

-

Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes. Source:Journal of the American Chemical Society (2022). Context: Primary reference for the IDPi-catalyzed methodology and substrate scope including 4-methyl derivatives. URL:[Link]

-

Catalytic Asymmetric Formal (2 + 3) Cycloaddition Involving Methyl-Substituted 2-Indolylmethanols. Source:Organic Chemistry Frontiers (2025). Context: Discusses the behavior of methyl-substituted indolyl methanols in related cycloadditions, providing context for the reactivity of the 4-methyl isomer. URL:[Link]

-

Profile of Catalytic Asymmetric Cycloadditions of Indolylmethanols and Existing Challenges. Source:Advanced Synthesis & Catalysis (Review). Context: A comprehensive review of indolyl methanol reactivity patterns (C3 vs C2 attack). URL:[Link]

Sources

Application Notes and Protocols: (4-methyl-1H-indol-2-yl)methanol as a Versatile Nucleophile in Asymmetric Organocatalysis

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The development of efficient and stereoselective methods to functionalize the indole nucleus is therefore a paramount objective in modern organic synthesis. Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a green and often complementary alternative to traditional metal-based catalysis. This application note explores the utility of (4-methyl-1H-indol-2-yl)methanol as a versatile C3-nucleophile in asymmetric organocatalytic reactions. The presence of a methyl group at the C4-position and a hydroxymethyl group at the C2-position introduces unique electronic and steric properties, making this substrate an interesting candidate for selective functionalization. We will delve into the mechanistic principles, provide detailed experimental protocols for its application in enantioselective transformations, and discuss key considerations for reaction optimization.

Mechanistic Principles and Reaction Design

The indole ring is an electron-rich heterocycle, with the highest occupied molecular orbital (HOMO) having significant electron density at the C3 position. This inherent electronic property makes the C3 position a potent nucleophile, readily participating in reactions with a variety of electrophiles. Organocatalysis provides an elegant means to generate chiral electrophilic intermediates that can react with the indole nucleophile in a stereocontrolled manner.

Organocatalytic Activation Strategies

Two primary modes of organocatalytic activation are particularly well-suited for the functionalization of indoles:

-

Iminium Catalysis: Chiral secondary amines, such as those derived from proline, react with α,β-unsaturated aldehydes or ketones to form transient, electrophilic iminium ions. This activation lowers the LUMO of the unsaturated system, facilitating nucleophilic attack by the indole C3-position. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high enantioselectivity.

-

Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts.[3][4][5][6] They can activate electrophiles, such as imines or nitro-olefins, by forming hydrogen bonds with their electron-withdrawing groups. This activation enhances the electrophilicity of the substrate and, through a network of non-covalent interactions within the chiral pocket of the catalyst, dictates the stereochemical outcome of the nucleophilic addition.

The interplay between the indole nucleophile and the organocatalyst-activated electrophile is depicted in the workflow below:

Figure 1: General workflow of organocatalytic functionalization of (4-methyl-1H-indol-2-yl)methanol.

Application & Protocols

Herein, we provide two detailed protocols for the enantioselective functionalization of (4-methyl-1H-indol-2-yl)methanol, showcasing its utility as a nucleophile in both iminium and Brønsted acid catalysis.

Protocol 1: Enantioselective Friedel-Crafts Alkylation with α,β-Unsaturated Aldehydes

This protocol describes the reaction of (4-methyl-1H-indol-2-yl)methanol with an α,β-unsaturated aldehyde, such as cinnamaldehyde, catalyzed by a chiral secondary amine.

Reaction Pathway:

Figure 2: Reaction pathway for the iminium-catalyzed Friedel-Crafts alkylation.

Step-by-Step Protocol:

-

To an oven-dried vial equipped with a magnetic stir bar, add (4-methyl-1H-indol-2-yl)methanol (0.1 mmol, 1.0 equiv.).

-

Add the chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 0.02 mmol, 20 mol%).

-

Add an acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 20 mol%).

-

Dissolve the solids in a suitable solvent (e.g., dichloromethane, 1.0 mL).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv.) dropwise.

-

Stir the reaction mixture at this temperature until the indole is consumed (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Hypothetical Data for Reaction Optimization:

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 10 | CH₂Cl₂ | 25 | 85 | 88 |

| 2 | 20 | CH₂Cl₂ | 25 | 92 | 90 |

| 3 | 20 | Toluene | 25 | 78 | 85 |

| 4 | 20 | CH₂Cl₂ | 0 | 95 | 94 |

| 5 | 20 | CH₂Cl₂ | -20 | 91 | 97 |

Table 1: Optimization of the enantioselective Friedel-Crafts alkylation.

Protocol 2: Enantioselective Michael Addition to Nitro-olefins

This protocol details the addition of (4-methyl-1H-indol-2-yl)methanol to a nitro-olefin, catalyzed by a chiral phosphoric acid.

Reaction Pathway:

Figure 3: Reaction pathway for the CPA-catalyzed Michael addition.

Step-by-Step Protocol:

-

To a dry vial, add the chiral phosphoric acid catalyst (e.g., TRIP, 0.01 mmol, 10 mol%).

-

Add (4-methyl-1H-indol-2-yl)methanol (0.1 mmol, 1.0 equiv.).

-

Add the nitro-olefin (0.12 mmol, 1.2 equiv.).

-

Dissolve the components in a suitable solvent (e.g., toluene, 1.0 mL).

-

Stir the reaction at the indicated temperature (e.g., room temperature).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, directly purify the mixture by flash column chromatography on silica gel.

-

Analyze the enantiomeric excess of the purified product using chiral HPLC.

Hypothetical Substrate Scope:

| Entry | R¹ in Nitro-olefin | Yield (%) | ee (%) |

| 1 | Phenyl | 98 | 95 |

| 2 | 4-Chlorophenyl | 96 | 94 |

| 3 | 4-Methoxyphenyl | 99 | 96 |

| 4 | 2-Naphthyl | 93 | 92 |

| 5 | n-Propyl | 85 | 88 |

Table 2: Substrate scope for the enantioselective Michael addition to various nitro-olefins.

Characterization of Products

The synthesized chiral indole derivatives should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the addition.

-

High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product by comparing the peak areas of the two enantiomers.

Troubleshooting and Considerations

-

Side Reactions: The N-H of the indole can also act as a nucleophile, leading to N-alkylation products. This is generally less favorable than C3-alkylation but can be observed, especially with highly reactive electrophiles. The hydroxymethyl group at C2 is generally not expected to interfere under these mild organocatalytic conditions, but its reactivity should be considered, particularly in the presence of strong acids or bases.

-

Catalyst Loading: The optimal catalyst loading should be determined experimentally. While higher loadings may increase the reaction rate, they also increase the cost.

-

Solvent Effects: The choice of solvent can significantly impact both the yield and the enantioselectivity of the reaction. A solvent screen is often a crucial step in optimizing a new transformation.

-

Purity of Reagents: The purity of the indole substrate, electrophile, and catalyst is critical for achieving high yields and enantioselectivities.

Conclusion

(4-methyl-1H-indol-2-yl)methanol is a promising and versatile nucleophile for asymmetric organocatalytic reactions. Its electron-rich C3 position readily engages with a variety of electrophiles activated by chiral organocatalysts, providing access to a range of enantioenriched indole derivatives. The protocols outlined in this application note serve as a starting point for exploring the synthetic potential of this valuable building block in the construction of complex molecules for drug discovery and development.

References

- A. G. Griesbeck, et al. Chiral phosphoric acid catalyzed enantioselective N-alkylation of indoles with in situ generated cyclic N-acyl ketimines.

- H. M. L. Davies, et al. Rh2(S-biTISP)2-Catalyzed Asymmetric Functionalization of Indoles and Pyrroles with Vinylcarbenoids. PMC.

- J. You, et al.

- J. You, et al. Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes. Journal of the American Chemical Society.

- J. Wang, et al. Chiral Phosphoric Acid‐Catalyzed Chemo‐ and Enantioselective N‐Alkylation of Indoles with Imines.

- V. G. Nenajdenko, et al. Enantioselective Construction of Tetrasubstituted Carbon Stereocenters via Chiral Phosphoric Acid-Catalyzed Friedel–Craft Alkylation of Indoles with 5-Substituted Hydroxybutyrolactams. Organic Letters.